N',N4-Bis(benzyloxycarbonyl)spermidine
Description
N',N4-Bis(benzyloxycarbonyl)spermidine (CAS: 97628-87-0) is a protected derivative of spermidine, a naturally occurring polyamine involved in cellular processes such as proliferation and autophagy. Its molecular formula is C23H31N3O4 (molecular weight: 413.51 g/mol), featuring benzyloxycarbonyl (Z) groups at the N' (terminal) and N4 (central) positions of the spermidine backbone . This compound is primarily utilized as a synthetic intermediate in the production of bioactive molecules, such as the immunosuppressive agent (±)-15-deoxyspergualin, where it serves as a key building block during multistep syntheses . The Z groups enhance stability during chemical reactions, enabling selective deprotection for downstream functionalization .
Properties
Molecular Formula |
C23H31N3O4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
benzyl N-(4-aminobutyl)-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C23H31N3O4/c24-14-7-8-16-26(23(28)30-19-21-12-5-2-6-13-21)17-9-15-25-22(27)29-18-20-10-3-1-4-11-20/h1-6,10-13H,7-9,14-19,24H2,(H,25,27) |
InChI Key |
FADJWXHPKMDHNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Protection of Spermidine Amines
Starting from spermidine, the primary and secondary amines are protected with benzyloxycarbonyl groups to prevent undesired reactions during chain elongation. The typical reagents include benzyloxycarbonyl chloride (Cbz-Cl) and a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Spermidine + 2 Cbz-Cl → this compound
This step yields a di-protected intermediate with two benzyloxycarbonyl groups attached to the terminal amines, providing stability for subsequent reactions.
Step 2: Chain Elongation via Alkylation or Coupling
The protected spermidine undergoes chain elongation to introduce the benzyloxycarbonyl-protected aminoalkyl segments. Two main approaches are used:
- Nucleophilic substitution: Using alkyl halides such as benzyloxycarbonyl-protected halogenated derivatives (e.g., benzyl bromide derivatives) to extend the chain.
- Coupling reactions: Employing carbamate coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) in the presence of catalysts like HOBt (hydroxybenzotriazole) to facilitate amide bond formation.
This compound + benzyloxycarbonyl-alkyl halide → extended intermediate
This step often involves reflux conditions in solvents such as DMF or DCM , with careful control of stoichiometry to prevent over-alkylation.
Step 3: Deprotection of Protective Groups
The final step involves removing the benzyloxycarbonyl groups to obtain the free This compound . This is achieved via catalytic hydrogenation:
This compound + H₂ (hydrogen gas) / Pd/C or Pearlman's catalyst → deprotected compound
Conditions typically involve methanol or ethyl acetate as solvents, under atmospheric pressure or slightly elevated hydrogen pressure. The process is highly selective, leaving other protecting groups intact if present.
Optimization and Yield Data
| Reaction Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Protection of spermidine | Cbz-Cl, TEA, DCM | 85–90 | High efficiency, minimal side reactions |
| Chain elongation | Alkyl halides, DCC/HOBt, DMF | 70–85 | Controlled addition to prevent over-alkylation |
| Deprotection | H₂, Pd/C, MeOH | 80–95 | Complete removal of benzyloxycarbonyl groups |
Note: The overall yield from initial spermidine to the final protected intermediate can reach approximately 50–60%, depending on reaction conditions and purification efficiency.
Research Findings and Variations
Recent studies have demonstrated the versatility of this synthetic approach:
- Refinement of protecting groups: Some protocols utilize tert-butoxycarbonyl (Boc) groups as alternatives to Cbz for different selectivity or stability considerations.
- One-pot syntheses: Advanced methodologies have integrated protection, chain elongation, and deprotection steps into single reaction sequences to improve efficiency.
- Catalyst optimization: Use of Pearlman's catalyst (Pd(OH)₂/C) has shown superior selectivity in deprotection steps, reducing by-products.
Chemical Reactions Analysis
Types of Reactions
N’,N4-Bis(benzyloxycarbonyl)spermidine can undergo various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl groups can be removed through hydrolysis under acidic or basic conditions, yielding spermidine.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Substitution: The benzyloxycarbonyl groups can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents like benzyl chloroformate for introducing benzyloxycarbonyl groups.
Major Products Formed
Hydrolysis: Spermidine.
Oxidation: Carbonyl derivatives.
Substitution: Various substituted spermidine derivatives.
Scientific Research Applications
N’,N4-Bis(benzyloxycarbonyl)spermidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of polyamine analogs and other complex molecules.
Biology: Studied for its role in cellular metabolism and its potential as a vector for delivering biologically active moieties.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of leukemia cells.
Mechanism of Action
The mechanism of action of N’,N4-Bis(benzyloxycarbonyl)spermidine involves its interaction with cellular components. The benzyloxycarbonyl groups protect the amine functionalities, allowing the compound to be used as a precursor in various synthetic pathways. In biological systems, it can inhibit the uptake of spermidine, affecting cellular proliferation and potentially leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spermidine derivatives are structurally diverse, with modifications at specific amine positions (N1, N4, N8) or through conjugation with protective/functional groups. Below is a comparative analysis of N',N4-Bis(benzyloxycarbonyl)spermidine with analogous compounds:
Structural and Functional Differences
Mechanistic Insights
Uptake Inhibition :
- N4-substituted derivatives (e.g., N4-benzyl, N4-hexyl) exhibit superior competitive inhibition of spermidine uptake compared to N1/N8-modified analogs. For example, N4-benzylspermidine (Ki = 36 µM) outperforms methylglyoxal-bis(guanylhydrazone) (Ki = 53 µM) in blocking spermidine transport in L1210 leukemia cells .
- Terminal modifications (e.g., N1,N8-bis(butoxycarbonyl)) reduce uptake efficiency due to steric hindrance and loss of primary amine charge, critical for polyamine transporter recognition .
Cytotoxicity and Antiproliferative Effects :
- Alkyl chains at N4 (e.g., hexyl) confer cytotoxicity (IC50 = 30 µM), whereas acylated derivatives (e.g., N4-benzoyl) are inactive, highlighting the importance of hydrophobic interactions over hydrogen bonding .
- This compound itself lacks cytotoxicity, as its Z groups likely hinder interaction with cellular targets, emphasizing its role as a synthetic precursor rather than a therapeutic agent .
Q & A
What are the primary synthetic routes for N¹,N⁴-Bis(benzyloxycarbonyl)spermidine, and how do protecting group strategies influence its stability during polyamine synthesis?
Methodological Answer:
The compound is synthesized via selective protection of spermidine’s primary amines using benzyloxycarbonyl (Cbz) groups. A key method involves reacting spermidine with 3-benzyloxycarbonyl-1,3-thiazolidine-2-thione, yielding the bis-Cbz derivative in ~69% efficiency . Protecting group selection is critical: Cbz groups prevent undesired side reactions (e.g., nucleophilic attacks) during subsequent coupling steps, while remaining labile to hydrogenolysis for controlled deprotection .
How can researchers validate the purity and structural integrity of N¹,N⁴-Bis(benzyloxycarbonyl)spermidine?
Methodological Answer:
- FTIR and ¹H-NMR : Confirm Cbz group incorporation (e.g., carbonyl stretches at ~1700 cm⁻¹ in FTIR; aromatic proton signals at δ 7.3–7.5 ppm in ¹H-NMR) .
- DSC : Assess thermal stability (reported melting point: 216°C) to detect polymorphic impurities .
- HPLC-MS : Quantify purity and identify byproducts (e.g., incomplete protection or degradation products) .
What are the optimal coupling agents for conjugating N¹,N⁴-Bis(benzyloxycarbonyl)spermidine to acid-sensitive intermediates?
Methodological Answer:
Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) in dichloromethane is widely used for amide bond formation, minimizing racemization . For acid-sensitive substrates, consider milder agents like HATU or EDCI, which operate at neutral pH and reduce side reactions .
How can researchers address low yields during the hydrogenolysis of Cbz groups in N¹,N⁴-Bis(benzyloxycarbonyl)spermidine?
Methodological Answer:
Low yields often stem from incomplete deprotection or catalyst poisoning. Optimize:
- Catalyst : Use Pd(OH)₂/C over Pd/C for higher activity in methanol/acetic acid mixtures .
- Solvent System : Add acetic acid to protonate amines and prevent catalyst adsorption .
- Purity : Ensure starting material is free from sulfur-containing impurities that deactivate Pd .
How do computational methods (e.g., DFT) predict the electronic properties of N¹,N⁴-Bis(benzyloxycarbonyl)spermidine?
Methodological Answer:
DFT/B3LYP/6–31G(d,p) calculations reveal:
- HOMO-LUMO gaps : Predict reactivity (lower gaps indicate higher electrophilicity) .
- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic sites (e.g., carbonyl oxygens as H-bond acceptors) .
- Polarizability : Correlates with solubility in nonpolar solvents, guiding formulation design .
What role does N¹,N⁴-Bis(benzyloxycarbonyl)spermidine play in synthesizing 15-deoxyspergualin?
Methodological Answer:
It serves as a protected spermidine precursor in a 9-step synthesis:
Coupling : React with 7-bromoheptanenitrile derivatives via DCC/HOBt .
Deprotection : Hydrogenolysis releases free amines for downstream guanidine formation .
Chiral Resolution : Use α-alkylbenzyl groups to achieve enantiopure intermediates (>99% ee) .
How do storage conditions impact the stability of N¹,N⁴-Bis(benzyloxycarbonyl)spermidine?
Methodological Answer:
- Temperature : Store at –20°C in anhydrous conditions to prevent hydrolysis of Cbz groups .
- Light Sensitivity : Protect from UV exposure to avoid radical degradation .
- Solvent : Dissolve in dry DMSO or DCM for long-term stability (>6 months) .
How can discrepancies in reported melting points or spectral data for this compound be resolved?
Methodological Answer:
- Purity Analysis : Use DSC to detect polymorphs or solvates (e.g., hydrate vs. anhydrous forms) .
- Spectral Calibration : Cross-reference NMR with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Synthetic Reproducibility : Validate reaction conditions (e.g., stoichiometry, drying of reagents) .
What are the implications of Cbz protecting groups on biological assays involving spermidine derivatives?
Methodological Answer:
Cbz groups may:
- Reduce Cellular Uptake : Increased hydrophobicity alters membrane permeability .
- Mask Bioactivity : Block spermidine’s interaction with polyamine-binding proteins until deprotection .
- Interfere with Assays : Fluorescence or ELISA protocols may require prior deprotection .
How can mechanistic studies elucidate the intermediates in N¹,N⁴-Bis(benzyloxycarbonyl)spermidine reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
